![molecular formula C13H17N3O2 B2820825 N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2411264-81-6](/img/structure/B2820825.png)
N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
MPEP selectively binds to and blocks the activity of N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide. This receptor is involved in the regulation of glutamate, a neurotransmitter that plays a key role in many neurological and psychiatric disorders. By blocking N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide activity, MPEP reduces the release of glutamate and its effects on the brain.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects. It reduces the release of glutamate and other neurotransmitters in the brain, leading to a decrease in neuronal excitability. It also reduces the activation of glial cells, which play a key role in the inflammatory response in the brain. MPEP has been shown to have anxiolytic and antidepressant effects in animal models of these disorders.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a highly selective antagonist of N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide, which makes it useful for studying the role of this receptor in various neurological and psychiatric disorders. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using MPEP in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the brain. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on MPEP. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promise as an anxiolytic and antidepressant in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its role in the regulation of glutamate and other neurotransmitters in the brain. Understanding the mechanisms by which MPEP affects these neurotransmitters could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, there is also interest in developing new and more potent N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide antagonists that can be used in a variety of experimental settings.
合成方法
The synthesis of MPEP involves a multistep process that begins with the reaction between 2-pyridin-2-ylethylamine and methyl acrylate to form N-methyl-2-(2-pyridin-2-ylethyl)acrylamide. This intermediate is then reacted with propionyl chloride to form N-methyl-N-(2-(2-pyridin-2-ylethyl)acryloyl)propanamide. Finally, this compound is reacted with hydroxylamine hydrochloride to form MPEP.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of these disorders. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-12(17)15-10-13(18)16(2)9-7-11-6-4-5-8-14-11/h3-6,8H,1,7,9-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCERMRJYGVRGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({methyl[2-(pyridin-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2820742.png)
![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820743.png)
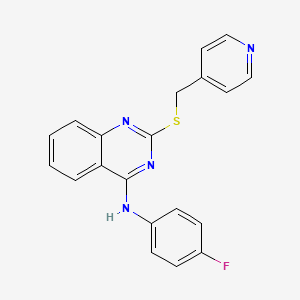
![2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B2820749.png)
![3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2820751.png)
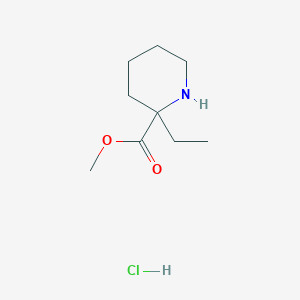
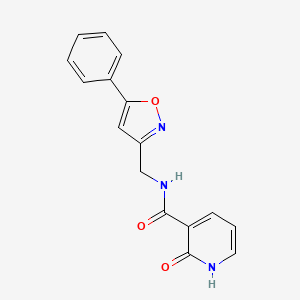
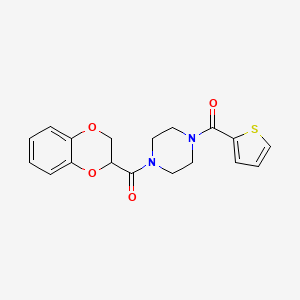
![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2820759.png)


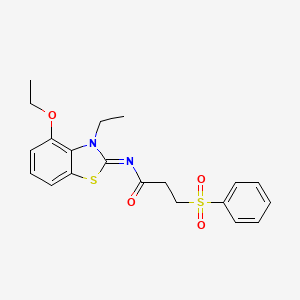
![3-ethyl 6-methyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820765.png)